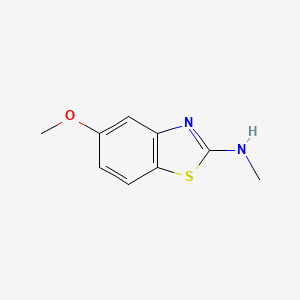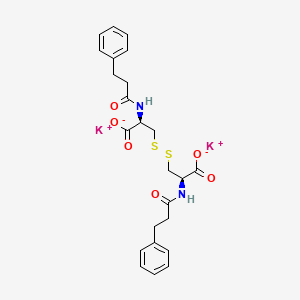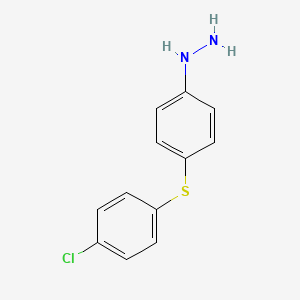
Hydrazine, (4-((4-chlorophenyl)thio)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazine, (4-((4-chlorophenyl)thio)phenyl)- is a chemical compound that features a hydrazine group attached to a phenyl ring, which is further substituted with a 4-chlorophenylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazine, (4-((4-chlorophenyl)thio)phenyl)- typically involves the reaction of 4-chloroaniline with hydrazine hydrate. The process begins with the diazotization of 4-chloroaniline, followed by a reduction reaction using sodium metabisulfite or ammonium sulfite as reducing agents . The reaction conditions include maintaining a temperature range of 10-35°C and a pH of 7-9 .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high product purity and yield. The process involves careful control of temperature, pH, and reaction time to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
Hydrazine, (4-((4-chlorophenyl)thio)phenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the phenyl ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted phenyl derivatives. These products have diverse applications in various fields .
Aplicaciones Científicas De Investigación
Hydrazine, (4-((4-chlorophenyl)thio)phenyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of Hydrazine, (4-((4-chlorophenyl)thio)phenyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorophenylhydrazine: Shares a similar structure but lacks the thio group.
Phenylhydrazine: Similar hydrazine group but without the chlorophenyl substitution.
Thioanisole: Contains a thio group but lacks the hydrazine and chlorophenyl groups .
Uniqueness
Hydrazine, (4-((4-chlorophenyl)thio)phenyl)- is unique due to the combination of its hydrazine, chlorophenyl, and thio groups. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .
Propiedades
Número CAS |
75787-58-5 |
|---|---|
Fórmula molecular |
C12H11ClN2S |
Peso molecular |
250.75 g/mol |
Nombre IUPAC |
[4-(4-chlorophenyl)sulfanylphenyl]hydrazine |
InChI |
InChI=1S/C12H11ClN2S/c13-9-1-5-11(6-2-9)16-12-7-3-10(15-14)4-8-12/h1-8,15H,14H2 |
Clave InChI |
JXRLZZYNSOTDKZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NN)SC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


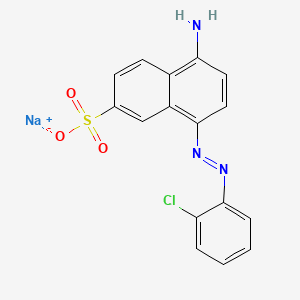
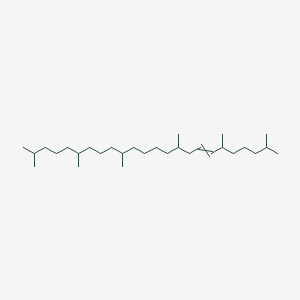
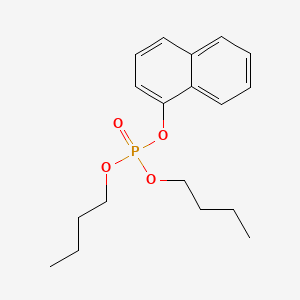
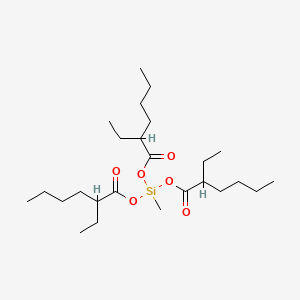
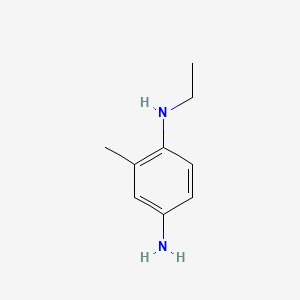
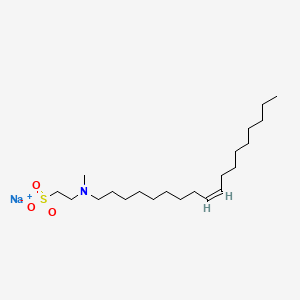

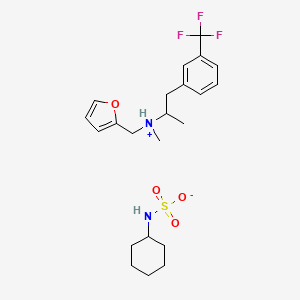
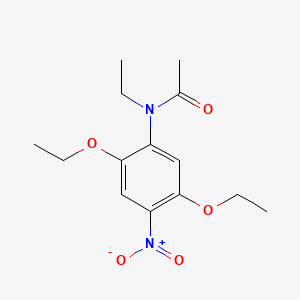
![2-[(2-Hydroxyethyl)(1-oxohexadecyl)amino]ethyl palmitate](/img/structure/B13769335.png)

